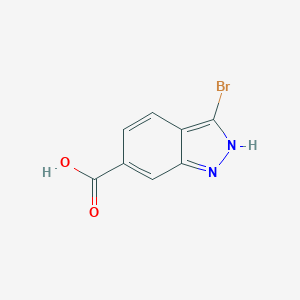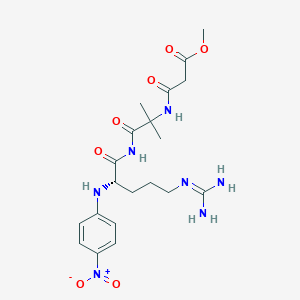
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline (MMAPA) is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. It is a complex compound with a unique structure that makes it an important tool for scientific research.
Wirkmechanismus
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline acts as a substrate for proteases, which cleave the peptide bond between the arginine and p-nitroaniline residues. The cleavage results in the release of p-nitroaniline, which can be detected spectrophotometrically. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline can also act as a ligand for receptors, binding to specific sites on the receptor and inducing a biological response. The mechanism of action of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is highly dependent on the specific application and the biological system being studied.
Biochemical and Physiological Effects:
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of proteases, including trypsin, chymotrypsin, and thrombin. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used to study the activity of enzymes involved in signal transduction pathways, such as protein kinase C. In addition, Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been used to study the binding affinity of receptors, including the opioid receptor and the angiotensin II receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its ability to mimic the biological activity of natural peptides, making it a valuable tool for scientific research. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are many future directions for the study of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. One area of research is the development of new drugs based on the structure and activity of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. Another area of research is the study of the interaction between Methylmalonyl-methylalanyl-arginyl-p-nitroaniline and specific receptors, which could lead to the development of new drugs for a variety of diseases. Additionally, the use of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline in the study of protein-protein interactions and signal transduction pathways could lead to a better understanding of the underlying mechanisms of many diseases.
Synthesemethoden
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The purity of the synthesized Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is determined by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been widely used in scientific research for its ability to mimic the biological activity of natural peptides. It has been used as a substrate for proteases, a ligand for receptors, and a modulator of enzyme activity. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used in the development of new drugs, as well as in the study of protein-protein interactions and signal transduction pathways.
Eigenschaften
CAS-Nummer |
119876-43-6 |
|---|---|
Produktname |
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline |
Molekularformel |
C20H29N7O7 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1 |
InChI-Schlüssel |
NMGBETQIESMGSY-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Kanonische SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Andere CAS-Nummern |
119876-43-6 |
Synonyme |
methylmalonyl-methylalanyl-arginyl-p-nitroaniline SQ 68 SQ-68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



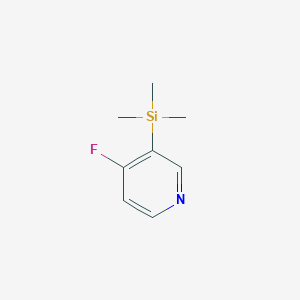
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)


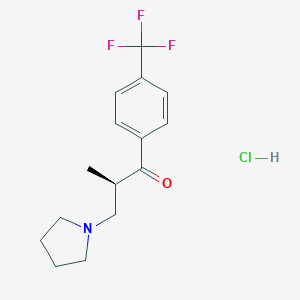

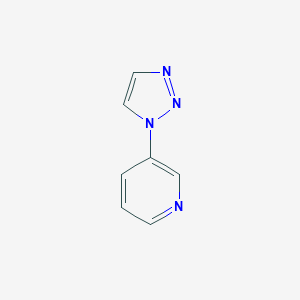

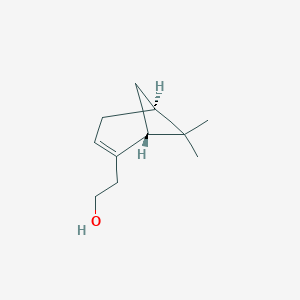
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)


